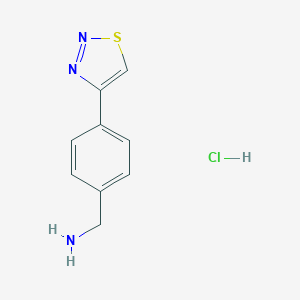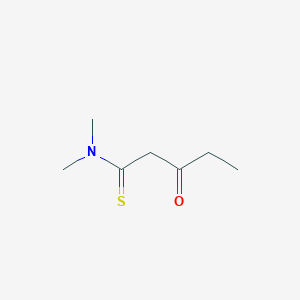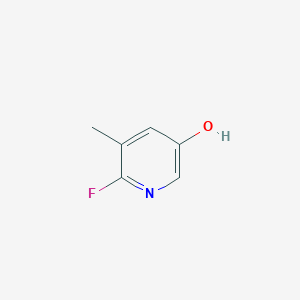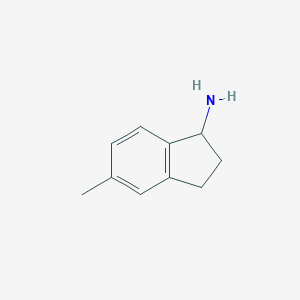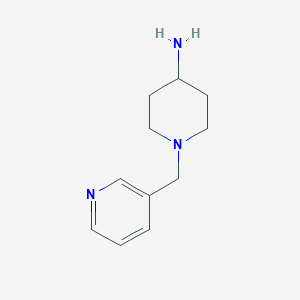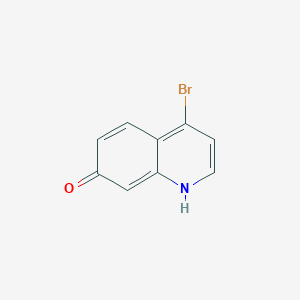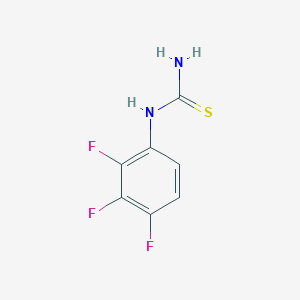
(2,3,4-Trifluorophenyl)thiourea
概要
説明
“(2,3,4-Trifluorophenyl)thiourea” is an organosulfur compound . It has a CAS Number of 175205-26-2 and a linear formula of C7 H5 F3 N2 S . Its molecular weight is 206.19 .
Synthesis Analysis
Thiourea derivatives are synthesized by the reaction of various anilines with CS2 . The product obtained is recrystallized with ethanol, purified by column chromatography, and characterized by UV-visible and NMR techniques .Molecular Structure Analysis
The molecule is planar with a C=S bond distance of 1.71 Å and the C-N distances average 1.33 Å .Chemical Reactions Analysis
The mechanism of action of 2,3,4-Trifluorophenyl isothiocyanate involves its reaction with amine groups found in proteins and other biomolecules. This reaction forms a thiourea linkage, which alters the structure and function of the biomolecule .Physical And Chemical Properties Analysis
Thiourea has a density of 1.4 g/cm³, a molecular weight of 76.12 g/mol, a boiling point of 150 – 160 °C, and a melting point of 176 – 178 °C . It is soluble in water (137 g/litre at 20 °C) .科学的研究の応用
Organic Synthesis
Thiourea and its derivatives, including “(2,3,4-Trifluorophenyl)thiourea”, have become a significant focal point within the organic synthesis field . They are used in organic synthesis reactions as intermediates, making them incredibly versatile compounds .
Pharmaceutical Industry
Thiourea derivatives are used in the pharmaceutical industry due to their diverse biological applications . They have been a subject of interest due to their antibacterial, antifungal, antimycobacterial, and antileprotic activities .
Antibacterial Properties
Thiourea derivatives have shown significant antibacterial properties . Research has demonstrated that they possess numerous beneficial properties, including antibacterial effects .
Antioxidant Properties
Thiourea derivatives are known for their antioxidant properties . They can help in neutralizing harmful free radicals in the body, contributing to overall health .
Anticancer Properties
Thiourea derivatives have shown potential in the field of cancer research due to their anticancer properties . They have been studied for their potential to inhibit the growth of cancer cells .
Anti-Inflammatory Properties
Thiourea derivatives have anti-inflammatory properties . They can help reduce inflammation in the body, which is beneficial in the treatment of various diseases .
Anti-Alzheimer Properties
Thiourea derivatives have shown potential in the treatment of Alzheimer’s disease . They have anti-Alzheimer properties, which could potentially help in slowing down the progression of this disease .
Antimalarial Properties
Thiourea derivatives have been studied for their antimalarial properties . They could potentially be used in the development of new treatments for malaria .
作用機序
Target of Action
The primary target of (2,3,4-Trifluorophenyl)thiourea are the amine groups found in proteins and other biomolecules . These amine groups play a crucial role in the structure and function of these biomolecules.
Mode of Action
(2,3,4-Trifluorophenyl)thiourea interacts with its targets by reacting with the amine groups in proteins and other biomolecules . This reaction forms a thiourea linkage , which alters the structure and function of the biomolecule . This alteration can have significant effects on the biomolecule’s activity and interactions.
Biochemical Pathways
Given that it reacts with amine groups in proteins and other biomolecules , it can be inferred that it may affect a wide range of biochemical pathways. These pathways could include those involving protein synthesis, signal transduction, and enzymatic reactions, among others.
Pharmacokinetics
The compound’s molecular weight (18916 g/mol) and its physical properties such as density (143 g/mL at 25ºC), boiling point (210-213ºC), and vapor pressure (00797mmHg at 25°C) suggest that it may have good bioavailability .
Result of Action
The result of (2,3,4-Trifluorophenyl)thiourea’s action is the alteration of the structure and function of proteins and other biomolecules . This can lead to changes in the activity and interactions of these biomolecules, potentially affecting a wide range of biological processes.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2,3,4-trifluorophenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2S/c8-3-1-2-4(12-7(11)13)6(10)5(3)9/h1-2H,(H3,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJUYOKLFOWYFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1NC(=S)N)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380739 | |
| Record name | 2,3,4-Trifluorophenylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>30.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26729080 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(2,3,4-Trifluorophenyl)thiourea | |
CAS RN |
175205-26-2 | |
| Record name | 2,3,4-Trifluorophenylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Methyl-2,3-dihydropyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B70477.png)
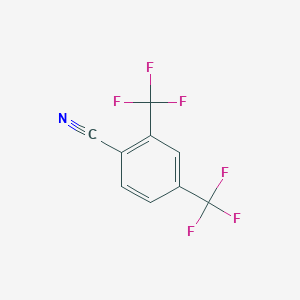


![(S)-2-Amino-2-[(R)-oxiranyl]propanoic acid](/img/structure/B70487.png)
